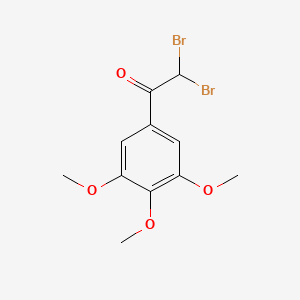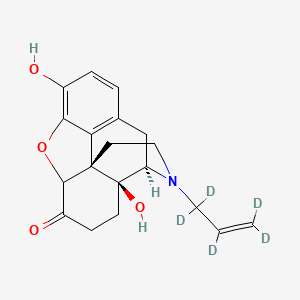
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naloxone-d5 is a deuterated form of naloxone, an opioid antagonist used to counter the effects of opioid overdose. The deuterium atoms in Naloxone-d5 replace hydrogen atoms, making it a stable isotopic label. This compound is primarily used as an analytical standard in mass spectrometry to study the pharmacokinetics of naloxone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-d5 involves the incorporation of deuterium atoms into the naloxone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Naloxone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
Naloxone-d5 undergoes various chemical reactions, including:
Oxidation: Naloxone-d5 can be oxidized to form naloxone N-oxide.
Reduction: Reduction reactions can convert naloxone N-oxide back to Naloxone-d5.
Substitution: Deuterium atoms in Naloxone-d5 can be replaced with hydrogen atoms under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen
Major Products Formed
Oxidation: Naloxone N-oxide
Reduction: Naloxone-d5
Substitution: Naloxone (non-deuterated form)
科学研究应用
Naloxone-d5 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of naloxone.
Biology: Studying the metabolism and pharmacokinetics of naloxone in biological systems.
Medicine: Investigating the efficacy and safety of naloxone in treating opioid overdose.
Industry: Quality control and validation of analytical methods in pharmaceutical production
作用机制
Naloxone-d5, like naloxone, acts as a competitive inhibitor of the µ-opioid receptor. It binds to these receptors with high affinity, displacing opioid agonists and reversing their effects. This action rapidly restores normal respiration and consciousness in individuals experiencing opioid overdose .
相似化合物的比较
Similar Compounds
Naloxone: The non-deuterated form of Naloxone-d5, used for the same purpose but without the isotopic labeling.
Naltrexone: Another opioid antagonist with a longer duration of action compared to naloxone.
Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation
Uniqueness of Naloxone-d5
Naloxone-d5’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated naloxone in mass spectrometry, enhancing the accuracy of pharmacokinetic studies .
属性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
(4R,4aS,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17?,18+,19-/m1/s1/i1D2,2D,8D2 |
InChI 键 |
UZHSEJADLWPNLE-WXNBHMOSSA-N |
手性 SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] |
规范 SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


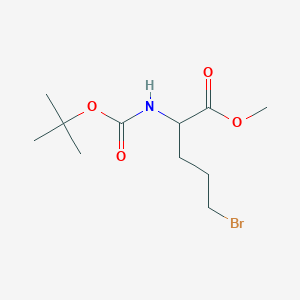
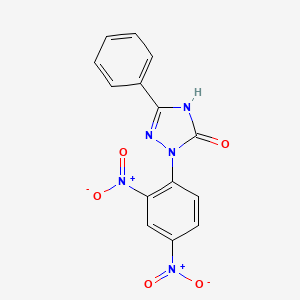
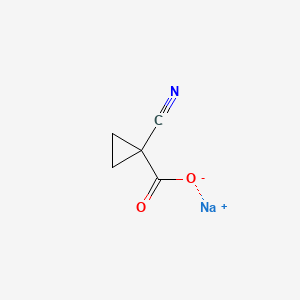
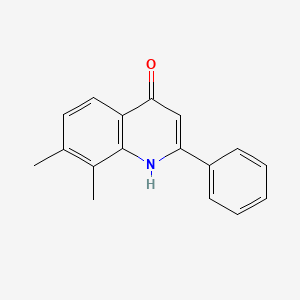

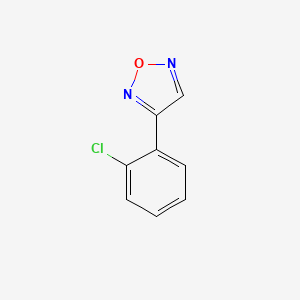
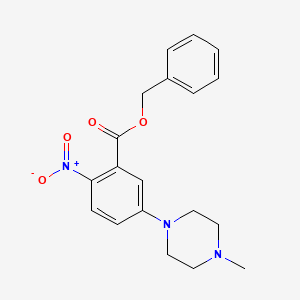
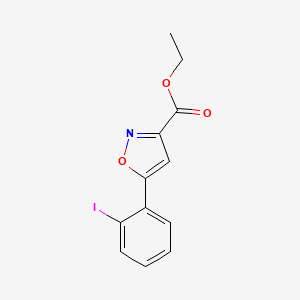
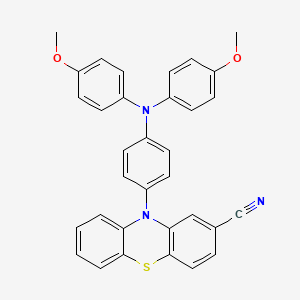

![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)
